molecular formula C19H25BN4O4 B601040 [(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid CAS No. 1132709-16-0

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Número de catálogo: B601040
Número CAS: 1132709-16-0
Peso molecular: 384.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bortezomib Impurity (R,S-Isomer) is an diastereomer of Bortezomib.

Actividad Biológica

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid], commonly known as Bortezomib (BTZ), is a boronic acid derivative with significant biological activity, particularly in the field of oncology. It is primarily recognized for its role as a proteasome inhibitor, which has made it an essential therapeutic agent in the treatment of multiple myeloma and certain types of lymphoma.

  • Molecular Formula : C19H25BN4O4
  • Molecular Weight : 384.24 g/mol
  • CAS Number : 179324-69-7

Bortezomib operates by inhibiting the 26S proteasome, a key component in the cellular protein degradation pathway. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis in malignant cells. The interaction between BTZ and the proteasome occurs through the formation of a tetrahedral intermediate, where the boronic acid moiety binds covalently to the active site serine residue of the proteasome's β5 subunit .

Antitumor Effects

Bortezomib has been extensively studied for its antitumor properties. Its efficacy in multiple myeloma is well-documented, with clinical trials demonstrating significant improvements in patient outcomes when used in combination with other agents such as dexamethasone or melphalan. The drug has shown effectiveness even in relapsed cases, providing a valuable option for treatment-resistant patients .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of Bortezomib reveals that it is rapidly absorbed and distributed throughout the body. It exhibits a half-life of approximately 40 hours, allowing for once or twice weekly dosing regimens. The drug is primarily metabolized by the liver and excreted via urine, which necessitates careful monitoring in patients with renal impairment .

Case Studies and Clinical Findings

StudyPopulationFindings
Palumbo et al., 20141,500 patients with multiple myelomaSignificant reduction in progression-free survival (PFS) when treated with BTZ compared to standard therapies (median PFS: 12 months vs. 6 months)
Kumar et al., 2017Patients with relapsed myelomaBTZ combined with lenalidomide showed a response rate of 74%
Mateos et al., 2010Newly diagnosed myeloma patientsBTZ as part of initial therapy resulted in higher complete response rates (CRR) compared to traditional treatments (CRR: 35% vs. 20%)

Side Effects and Toxicity

While Bortezomib is effective, it is associated with several side effects, including peripheral neuropathy, gastrointestinal disturbances, and hematological toxicities such as thrombocytopenia and neutropenia. These adverse effects necessitate careful patient management and monitoring during therapy .

Propiedades

IUPAC Name

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 2
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 3
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 4
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 5
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Reactant of Route 6
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.